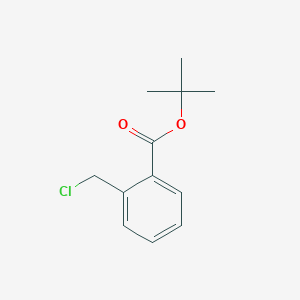

Tert-butyl 2-(chloromethyl)benzoate

Vue d'ensemble

Description

Tert-butyl 2-(chloromethyl)benzoate is a chemical compound with the molecular formula C12H15ClO2 . It is used in scientific research and has diverse applications including drug synthesis, polymerization reactions, and organic synthesis.

Synthesis Analysis

The synthesis of tert-butyl 2-(chloromethyl)benzoate involves a preparation method that includes adding 4-methyl benzoic acid and organic solvent at a mass ratio of 1.05-1.20:1, cooling to 0-10°C and irradiating, carrying out substitution reaction with chlorine to obtain 4-chloromethyl benzoic acid . The obtained 4-chloromethyl benzoic acid is added in organic solvent, cooled to -10~10°C and dropped thionyl chloride, stirred and dropped potassium tert-butoxide, naturally heated to room temperature and stirred, and desolventized to obtain the final product .

Molecular Structure Analysis

The molecular structure of Tert-butyl 2-(chloromethyl)benzoate contains a total of 30 bonds; 15 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester (aromatic) .

Chemical Reactions Analysis

Tert-butyl 2-(chloromethyl)benzoate can be synthesized via copper-catalyzed oxidative-coupling of benzyl cyanides with tert-butyl hydroperoxide in short reaction times . Various derivatives of tert-butyl peresters can be synthesized by this pathway in good to excellent yields .

Physical And Chemical Properties Analysis

Tert-butyl 2-(chloromethyl)benzoate has a molecular weight of 226.70 . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, H bond acceptors, H bond donors, freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume are not explicitly mentioned for Tert-butyl 2-(chloromethyl)benzoate in the retrieved sources.

Applications De Recherche Scientifique

Synthesis of Anticancer Drug Intermediates

Tert-butyl 2-(chloromethyl)benzoate: is utilized in the synthesis of intermediates for anticancer drugs . The compound serves as a precursor in the preparation of 4-chloromethyl benzoic acid t-butyl ester, which is significant in the development of treatments for cancer. This process highlights the compound’s role in the pharmaceutical industry, particularly in the ongoing battle against cancer.

Protective Groups in Organic Synthesis

In organic chemistry, Tert-butyl 2-(chloromethyl)benzoate is used as a protective group for carboxylic acids . The tert-butyl ester group protects the carboxylic acid from various reactions, and can later be removed under mild conditions. This application is crucial in multi-step synthetic processes where selective reactivity is required.

Material Science Research

The compound finds applications in material science, where it is used to modify the properties of materials at a molecular level . Researchers can use it to introduce chloromethyl groups into polymers, thereby altering their physical properties, such as thermal stability and solubility.

Chemical Synthesis

Tert-butyl 2-(chloromethyl)benzoate: is a valuable reagent in chemical synthesis, providing a pathway to synthesize a variety of chemical structures . It is particularly useful in constructing complex molecules with precise functional group placement, which is essential in the development of new chemicals and materials.

Chromatography

This compound can be used in the field of chromatography as a standard or reference compound . Its distinct chemical properties allow it to serve as a benchmark for identifying and quantifying other compounds in a mixture.

Analytical Chemistry

In analytical chemistry, Tert-butyl 2-(chloromethyl)benzoate is used for method development and calibration of analytical instruments . Its known purity and stability make it an ideal candidate for ensuring the accuracy and precision of analytical measurements.

Intermediate for Antitumor Drugs

As an intermediate for antitumor drugs, this compound has shown potential in the synthesis of downstream antitumor drugs that exhibit significant cytotoxicity against human tumor cells . This application is particularly promising in the search for more effective cancer therapies.

Conversion to Other Functional Groups

Tert-butyl 2-(chloromethyl)benzoate: can be converted to other functional groups, such as acid chlorides, through reactions with reagents like SOCl2 . This transformation is useful in further chemical modifications and the synthesis of a wide range of organic compounds.

Safety and Hazards

Tert-butyl 2-(chloromethyl)benzoate is a corrosive liquid . It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Mécanisme D'action

Target of Action

Tert-butyl 2-(chloromethyl)benzoate is a chemical compound that primarily targets the benzylic position in organic reactions . The benzylic position is the carbon atom adjacent to the aromatic ring, which plays a crucial role in the compound’s reactivity .

Mode of Action

The interaction of Tert-butyl 2-(chloromethyl)benzoate with its targets involves nucleophilic substitution and free radical reactions . In these reactions, the compound can lose a hydrogen atom at the benzylic position, which can be resonance stabilized . This process results in the formation of a new bond and the release of a chloride ion .

Biochemical Pathways

The action of Tert-butyl 2-(chloromethyl)benzoate affects the biochemical pathways involving free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to various downstream effects, including the formation of new compounds and the alteration of existing molecular structures .

Result of Action

The molecular and cellular effects of Tert-butyl 2-(chloromethyl)benzoate’s action primarily involve the transformation of the compound and the formation of new bonds. This can lead to the synthesis of new compounds or the modification of existing ones .

Action Environment

The action, efficacy, and stability of Tert-butyl 2-(chloromethyl)benzoate can be influenced by various environmental factors. For instance, the presence of other reactive species, the pH of the environment, and the temperature can all affect the compound’s reactivity .

Propriétés

IUPAC Name |

tert-butyl 2-(chloromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c1-12(2,3)15-11(14)10-7-5-4-6-9(10)8-13/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSCJKVLGWWQAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC=C1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640489 | |

| Record name | tert-Butyl 2-(chloromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

950603-44-8 | |

| Record name | tert-Butyl 2-(chloromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Hydroxyphenyl)methyl]piperidin-4-ol](/img/structure/B1371752.png)

![2-[(2,5-Dimethylphenyl)amino]benzoic acid](/img/structure/B1371755.png)

![5-[(2-Hydroxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B1371756.png)

![1-ethyl-N-[(4-fluorophenyl)methyl]piperidin-4-amine](/img/structure/B1371757.png)

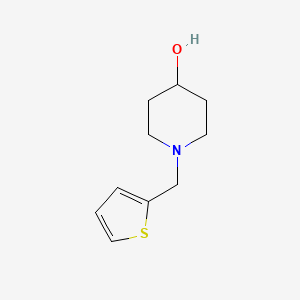

![{1-[(Thiophen-3-yl)methyl]piperidin-3-yl}methanol](/img/structure/B1371763.png)

![N-[(3-bromophenyl)methyl]-1-ethylpiperidin-4-amine](/img/structure/B1371765.png)